

Technical Support Center: Refinement of Strontium-90 Separation from Complex Matrices

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Compound of Interest

Compound Name: Strontium-90

Cat. No.: B1230875

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of **Strontium-90** (Sr-90) separation from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating Sr-90 from complex environmental or biological samples?

A1: The primary challenges in Sr-90 separation stem from the complex matrix of the sample itself and the presence of interfering elements and radionuclides. Key difficulties include:

- Presence of chemically similar elements: Calcium, barium, and radium behave chemically like strontium and can interfere with its separation and measurement.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Interfering radionuclides: Other fission and activation products can co-precipitate or co-elute with strontium, leading to inaccurate measurements.[\[1\]](#)[\[4\]](#)
- Organic matter: Complex organic compounds in biological and soil samples can form complexes with strontium, affecting its recovery.[\[1\]](#)[\[5\]](#)
- Sample dissolution: Incomplete dissolution of the sample matrix can lead to low recovery of Sr-90.

Q2: How can I remove interfering elements like calcium, barium, and radium?

A2: Specific precipitation steps are commonly used to remove these interferences:

- Calcium: Repeated precipitations of strontium nitrate using fuming nitric acid can effectively separate strontium from the bulk of calcium.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Barium and Radium: These elements are typically removed by precipitating them as barium chromate from a buffered solution, leaving strontium in the supernatant.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q3: What is the role of a "carrier" in Sr-90 analysis?

A3: A known amount of stable strontium, referred to as a "carrier," is added to the sample at the beginning of the analysis.[\[2\]](#) This allows for the determination of the chemical yield of the separation process. By measuring the amount of stable strontium recovered at the end, one can correct for any losses of Sr-90 that occurred during the analytical procedure.[\[1\]](#)

Q4: How is the final determination of Sr-90 activity typically performed?

A4: After separation, the Sr-90 activity is usually determined by measuring the beta emission of its daughter nuclide, Yttrium-90 (Y-90), which has a higher beta energy.[\[1\]](#)[\[4\]](#) The sample is allowed to sit for a period (typically 2-3 weeks) to allow for the in-growth of Y-90 to reach equilibrium with Sr-90.[\[7\]](#)[\[8\]](#) The Y-90 is then separated from the strontium and its activity is measured using techniques like liquid scintillation counting or gas proportional counting.[\[6\]](#)[\[9\]](#)

Q5: Are there faster methods for Sr-90 analysis?

A5: Yes, newer methods are being developed to reduce the lengthy analysis time of traditional radiochemical methods.[\[10\]](#) These include the use of extraction chromatography with strontium-selective resins (e.g., Sr Resin) and mass spectrometry techniques like triple quadrupole inductively coupled plasma mass spectrometry (ICP-QQQ-MS), which can offer faster and more accurate measurements by effectively removing interferences.[\[10\]](#)[\[11\]](#)

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Low Chemical Yield	<ul style="list-style-type: none">- Incomplete sample dissolution.- Precipitation losses due to improper pH or reagent concentration.- Inefficient column elution.- Presence of high levels of competing ions (e.g., calcium). [12]	<ul style="list-style-type: none">- Ensure complete ashing and acid digestion of the sample.[5]- Carefully control pH and reagent additions during precipitation steps.[7]- Optimize elution volumes and flow rates for chromatography.- Perform additional purification steps to remove interfering ions. [2]
High Blank/Background Reading	<ul style="list-style-type: none">- Contamination of reagents, glassware, or equipment.- Incomplete removal of interfering radionuclides.- Instrument instability.	<ul style="list-style-type: none">- Use high-purity reagents and thoroughly clean all labware.- Run procedural blanks to identify sources of contamination.- Include additional scavenging precipitation steps (e.g., with iron hydroxide) to remove trace fission products.[1]- Check and calibrate the counting instrument regularly.
Inconsistent or Non-reproducible Results	<ul style="list-style-type: none">- Variation in experimental conditions between samples.- Inhomogeneous sample matrix.- Inconsistent timing of Y-90 in-growth and separation.	<ul style="list-style-type: none">- Standardize all procedural steps, including volumes, concentrations, and reaction times.- Homogenize samples thoroughly before taking aliquots.- Precisely record the time of strontium-yttrium separation and the time of counting to make accurate decay corrections. [2]
Precipitate Fails to Form or is Incomplete	<ul style="list-style-type: none">- Incorrect pH of the solution.- Insufficient concentration of precipitating agent.- Presence	<ul style="list-style-type: none">- Verify and adjust the pH of the solution before adding the precipitating agent.- Ensure

	of complexing agents that keep strontium in solution.	the precipitating agent is added in sufficient excess.- Decompose organic matter by ashing to destroy natural complexing agents.[1]
Phase Separation Issues in Solvent Extraction	- Formation of emulsions.- High concentration of dissolved solids.	- Allow the phases to separate for a longer period.- Centrifuge the mixture to break the emulsion.- Dilute the sample or perform a pre-purification step to reduce the concentration of dissolved solids.

Experimental Protocols

Protocol 1: Classical Precipitation Method for Sr-90 in Water (Based on EPA Method 905.0)

This method relies on a series of precipitation steps to isolate and purify strontium.

- Sample Preparation: Acidify the water sample and add a known amount of stable strontium carrier.
- Carbonate Precipitation: Add sodium carbonate to precipitate strontium carbonate along with other alkaline earths. Centrifuge and discard the supernatant.
- Nitrate Precipitation: Dissolve the carbonate precipitate in nitric acid and then add fuming nitric acid to selectively precipitate strontium nitrate, leaving calcium in solution. Repeat this step for further purification.[2]
- Interference Removal:
 - Dissolve the strontium nitrate in water.
 - Add an iron carrier and precipitate ferric hydroxide to scavenge interfering radionuclides. [1]

- Add a barium carrier and sodium chromate to precipitate barium chromate, removing barium and radium.[\[2\]](#)
- Yttrium-90 Removal: Precipitate yttrium hydroxide to remove the initially present Y-90. The time of this precipitation is recorded as the start of the Y-90 in-growth period.[\[2\]](#)
- Final Strontium Precipitation: After the Y-90 removal, precipitate the purified strontium as strontium carbonate, wash, dry, and weigh to determine the chemical yield.
- Yttrium-90 In-growth and Separation: Allow the purified strontium carbonate to stand for at least two weeks for Y-90 in-growth.[\[7\]](#) Then, dissolve the precipitate and separate the Y-90, typically by hydroxide or oxalate precipitation.
- Counting: Measure the beta activity of the Y-90 precipitate using a low-background proportional counter or liquid scintillation counter.

Protocol 2: Extraction Chromatography Method for Sr-90 in Soil

This method utilizes a strontium-selective resin for a more rapid separation.

- Sample Preparation: Dry, ash, and homogenize the soil sample.[\[4\]](#) Leach the ash with nitric acid.
- Column Preparation: Prepare a column with a strontium-selective extraction chromatographic resin (e.g., Sr Resin). Precondition the column with nitric acid.
- Sample Loading: Adjust the acidity of the sample leachate to the optimal concentration (typically 4-8 M nitric acid) and load it onto the column.[\[11\]](#)
- Washing: Wash the column with nitric acid to remove non-retained matrix components and some interfering ions.
- Elution: Elute the purified strontium from the column using a dilute nitric acid solution or deionized water.[\[13\]](#)

- Yttrium-90 In-growth and Separation: Proceed with the Y-90 in-growth, separation, and counting steps as described in Protocol 1.

Data Presentation

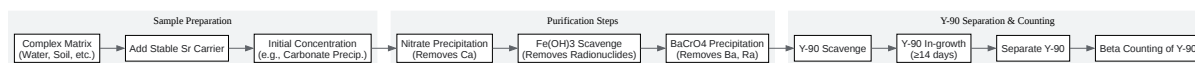
Table 1: Comparison of Sr-90 Separation Methods

Method	Typical Recovery (%)	Decontamination Factor from Calcium	Decontamination Factor from Barium/Radium	Analysis Time
Precipitation	70-90[7]	~100[7]	>1000	2-3 weeks
Ion Exchange	80-95[6]	>1000	>1000	1-2 weeks
Solvent Extraction	70-85[5]	Variable	Variable	1-2 weeks
Extraction Chromatography	>95	>1000	>1000	<1 week

Table 2: Minimum Detectable Activity (MDA) for Different Counting Methods

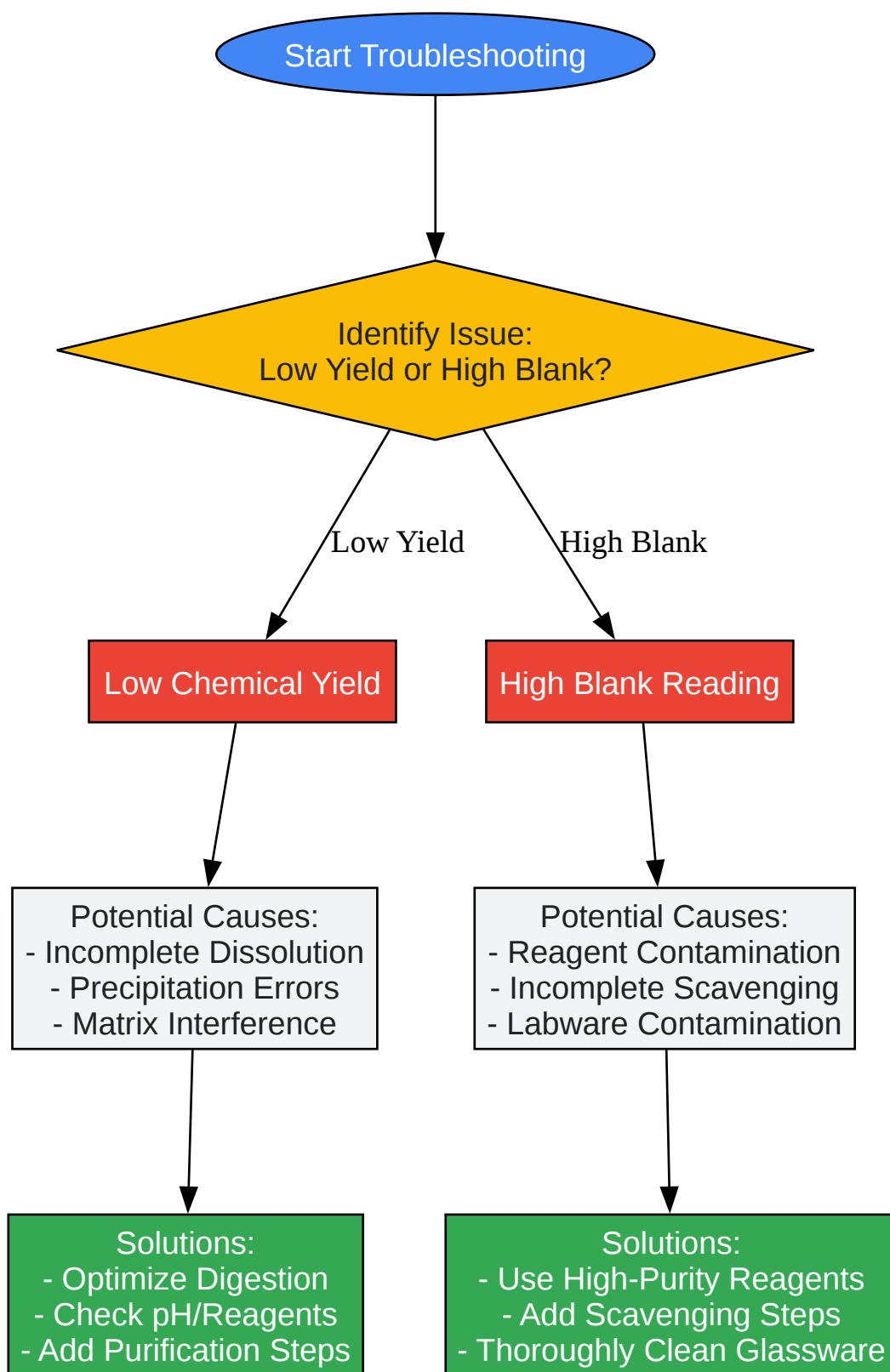
Counting Method	Typical MDA (Bq/kg)	Notes
Gas Proportional Counting	0.1 - 1.0	Depends on counter background and counting time.
Liquid Scintillation Counting	0.33 (for a 5-hour count)[6]	Can be affected by quenching.
Cerenkov Counting	0.01 Bq/sample (with low-level LSC)[4]	Measures the high-energy beta particles from Y-90.

Visualizations



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Caption: Workflow for Sr-90 separation using the classical precipitation method.



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Caption: A logical flow diagram for troubleshooting common Sr-90 analysis issues.

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